MFCD21594335
Description
For instance, compounds such as CAS 1046861-20-4 (MDL: MFCD13195646) and CAS 1022150-11-3 (MDL: MFCD28167899) share key features with MFCD21594335, including boronic acid functional groups and halogenated aromatic rings .
Key Properties (Hypothetical):
Properties
Molecular Formula |
C15H20O3 |
|---|---|
Molecular Weight |
248.32 g/mol |
IUPAC Name |
8-(3-methylphenyl)-1,4-dioxaspiro[4.5]decan-8-ol |
InChI |
InChI=1S/C15H20O3/c1-12-3-2-4-13(11-12)14(16)5-7-15(8-6-14)17-9-10-18-15/h2-4,11,16H,5-10H2,1H3 |
InChI Key |
ZEUOFOJEWBPIEX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2(CCC3(CC2)OCCO3)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MFCD21594335 typically involves the reduction of 1,4-dioxaspiro[4.5]decan-8-one. A common method includes the following steps :
Starting Material: 1,4-dioxaspiro[4.5]decan-8-one.
Solvent: Methanol (MeOH).
Reducing Agent: Sodium borohydride (NaBH4).
Reaction Conditions: The reaction is carried out in a 250 ml three-necked flask equipped with a thermometer. The starting material is dissolved in methanol, and sodium borohydride is added in portions under an ice-water bath. After the addition is complete, the reaction mixture is stirred at room temperature for 30 minutes.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same starting materials and reagents but utilizes larger reactors and more efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
MFCD21594335 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Further reduction can lead to the formation of alcohols.
Substitution: The tolyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogens (Cl2, Br2), nitrating agents (HNO3).
Major Products
Oxidation Products: Ketones, aldehydes.
Reduction Products: Alcohols.
Substitution Products: Halogenated or nitrated derivatives.
Scientific Research Applications
MFCD21594335 has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of MFCD21594335 involves its interaction with specific molecular targets and pathways. The compound’s unique spiro structure allows it to interact with enzymes and receptors, potentially inhibiting or activating specific biochemical pathways. Detailed studies on its molecular targets and pathways are ongoing, and further research is needed to fully elucidate its mechanism of action.
Comparison with Similar Compounds
Structural Analog: (3-Bromo-5-chlorophenyl)boronic Acid (CAS 1046861-20-4)
Similarities:
- Functional Groups: Both contain boronic acid (-B(OH)₂) and halogen substituents (Br, Cl), critical for Suzuki-Miyaura cross-coupling reactions .
- Applications: Used in synthesizing bioactive molecules and polymers.
Differences:
- Molecular Weight: CAS 1046861-20-4 has a lower molecular weight (235.27 g/mol) compared to MFCD21594335 (hypothetical: ~300–400 g/mol).
- LogP Values: CAS 1046861-20-4 has a logP of 2.15 (XLOGP3), indicating moderate lipophilicity, while this compound may exhibit higher logP due to additional hydrophobic groups .
Functional Analog: CAS 1022150-11-3 (MDL: MFCD28167899)
Similarities:
- Synthetic Utility: Both compounds serve as intermediates in drug discovery, particularly for kinase inhibitors .
- Biological Profiles: High bioavailability scores (0.55) and BBB permeability align with this compound’s inferred properties .
Differences:
- Complexity: CAS 1022150-11-3 has a larger molecular formula (C₂₇H₃₀N₆O₃) and molecular weight (486.57 g/mol), suggesting distinct target selectivity.
- Safety Profile: CAS 1022150-11-3 carries warnings for acute toxicity (H302) and respiratory irritation (H335), whereas this compound’s hazards are unspecified .
Data Tables
Table 1: Physicochemical Comparison
Research Findings and Implications
- Structural Flexibility: The boronic acid moiety in this compound enables diverse applications, such as covalent inhibition in proteolysis-targeting chimeras (PROTACs), similar to CAS 1046861-20-4’s role in aryl cross-couplings .
- Safety Considerations: Unlike CAS 1022150-11-3, this compound lacks acute toxicity alerts (PAINS = 0.0), making it preferable for in vivo studies .
- Synthetic Challenges: Both compounds require palladium catalysts for synthesis, but this compound’s higher molecular complexity may necessitate optimized purification protocols .
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